

# 1,5-Dibromo-2,4-pentanedione NMR spectrum analysis

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## Compound Focus: 1,5-Dibromo-2,4-pentanedione

CAS No.: 68864-57-3

Cat. No.: S1497792

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## NMR Data for a Related Compound

The search results contain the  $^1\text{H}$  NMR spectrum for **2,4-Dibromopentane**, a compound with a similar name but a different structure (it lacks the diketone functional groups) [1]. The data from a 400 MHz spectrum in  $\text{CDCl}_3$  is summarized below.

Proton Group	Chemical Shift ( $\delta$ , ppm)
A	4.372
B	4.204
C	2.500
D	2.176
E	2.10
F	1.761
G	1.719

*Note: The spectral code indicates that the solvent was  $CDCl_3$ , and the peaks marked with "1" likely correspond to the proton at position 3 ( $CH_2$ ) between the two chiral centers, showing complex coupling [1].\**

## A Guide for Your Experimental Analysis

Since direct data is unavailable, here is a methodological approach you can use to obtain and analyze the NMR spectrum for your compound of interest.

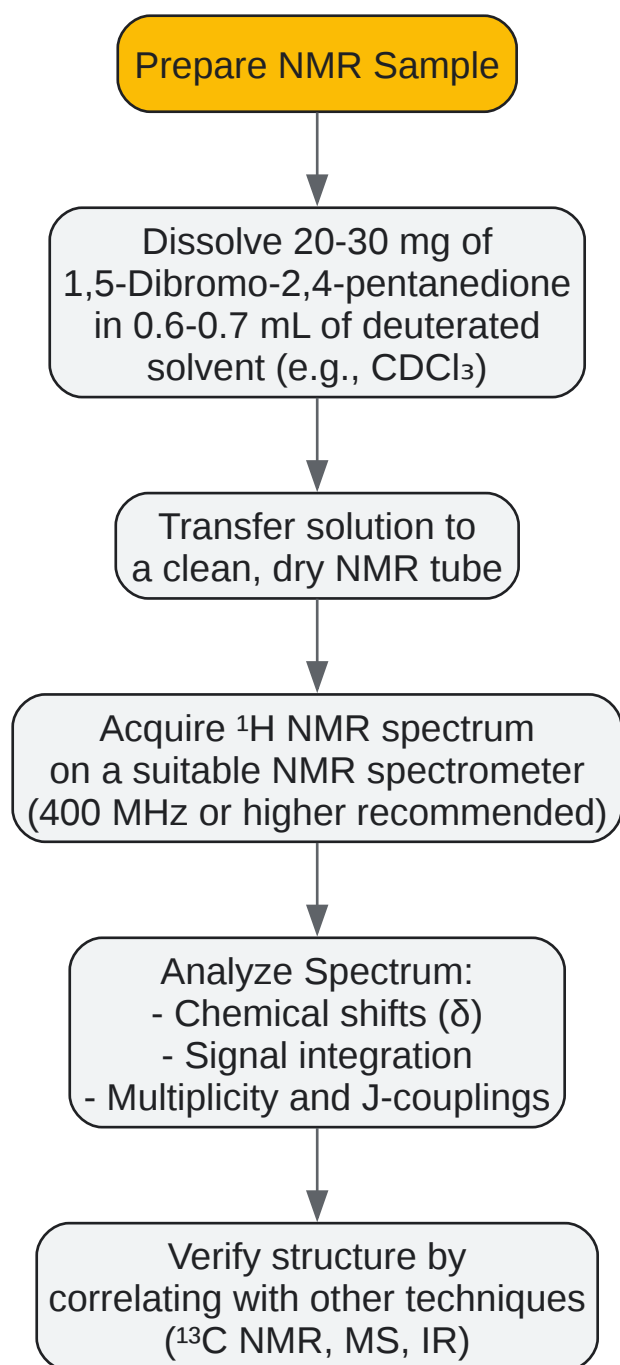
### Expected Chemical Shifts

For **1,5-Dibromo-2,4-pentanedione** ( $C_5H_6Br_2O_2$ ), you can predict the proton environments and their approximate chemical shifts:

- **$CH_2Br$  Groups:** You would expect signals in the region of **3.5-4.0 ppm**.
- **Methine CH (next to  $C=O$ ):** The proton between the two carbonyls would typically appear around **4.0-5.0 ppm** or even further downfield due to the electron-withdrawing bromine and carbonyl groups.
- **Carbonyl  $C=O$  Groups:** These do not have protons and would not give a signal in the  $^1H$  NMR.

### Proposed Experimental Protocol

To characterize your compound, you can follow this general workflow for NMR analysis. The diagram below outlines the key steps.



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#### Key Experimental Details:

- **Solvent:** Deuterated chloroform (CDCl<sub>3</sub>) is a standard choice for organic compounds [1].
- **Reference:** Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Integration:** Determine the proton ratio (expected 2:2:2 for CH<sub>2</sub>Br:CH:CH<sub>2</sub>Br in **1,5-Dibromo-2,4-pentanedione**).

- **Coupling Constants:** Analyze the multiplicity (e.g., doublet, triplet) and J-coupling constants to confirm the molecular connectivity.

## Comparison with Alternative Compounds

For your comparison guide, you could contrast the anticipated properties of **1,5-Dibromo-2,4-pentanedione** with its chloro-analog, **1,5-Dichloro-2,4-pentanedione**, which is a known compound used in organic synthesis [2] [3] [4]. The different halogens would lead to distinct chemical shifts and reactivity.

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## References

1. 2,4-DIBROMOPENTANE(19398-53-9) 1H NMR spectrum [chemicalbook.com]
2. Org. Synth. 2000, 77, 1 [orgsyn.org]
3. 1,5-Dichloro-2,4-pentanedione | C5H6Cl2O2 [chemspider.com]
4. 1,5-Dichloropentane-2,4-dione | 40630-12-4 [sigmaaldrich.com]

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